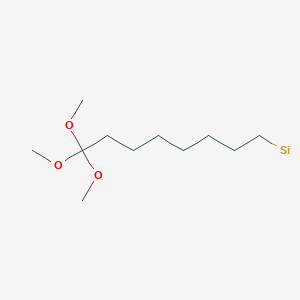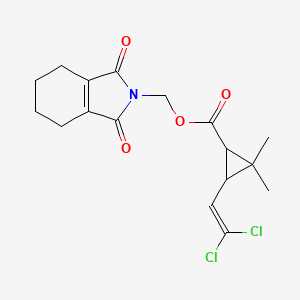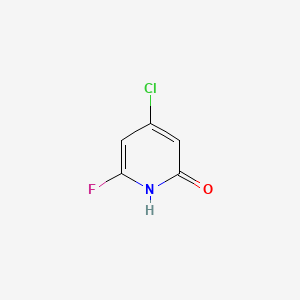
4-Chloro-6-fluoropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. The presence of these halogens makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-2-OL typically involves the selective halogenation of pyridine derivatives. One common method is the treatment of 2-chloro-4-fluoropyridine with hydroxylating agents under controlled conditions. For example, the reaction of 2-chloro-4-fluoropyridine with sodium hydroxide in an aqueous medium can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-Chloro-6-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridinone derivatives.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
4-Chloro-6-fluoropyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-fluoropyridin-2-OL involves its interaction with specific molecular targets. The presence of halogens enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluoropyridine: Similar structure but lacks the hydroxyl group.
6-Chloro-2-fluoropyridin-3-ol: Similar structure with different positions of chlorine and fluorine atoms.
4-Fluoropyridin-2-ol: Lacks the chlorine atom.
Uniqueness
4-Chloro-6-fluoropyridin-2-OL is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H3ClFNO |
|---|---|
分子量 |
147.53 g/mol |
IUPAC名 |
4-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
InChIキー |
HEEWCFGKIPBJHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
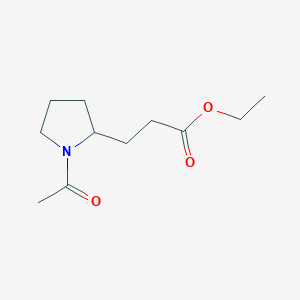
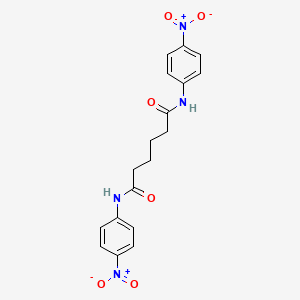

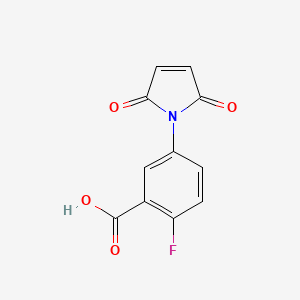
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
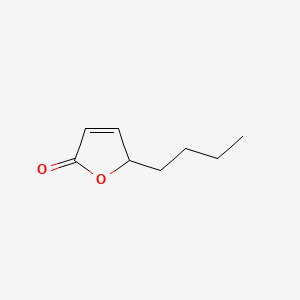
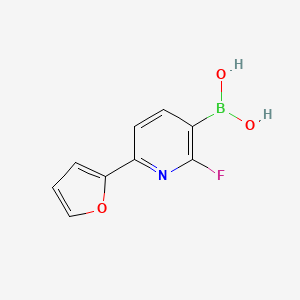

![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)
